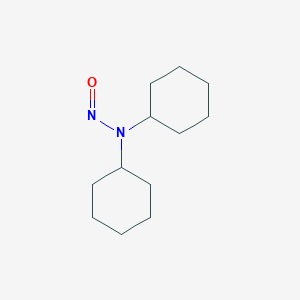

N-Nitrosodicyclohexylamine

Descripción general

Descripción

N-Nitrosodicyclohexylamine (NDCHA; CAS No. 947-92-2) is a nitrosamine compound with the molecular formula C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol . NDCHA also exhibits anti-androgenic activity by competitively binding to the androgen receptor (AR), thereby inhibiting 5α-dihydrotestosterone (DHT) and reducing AR protein levels . This dual functionality—carcinogenicity and hormonal interference—distinguishes it from many other nitrosamines. NDCHA is typically stored at -20°C to maintain stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Nitrosodicyclohexylamine can be synthesized through the nitrosation of dicyclohexylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the N-nitroso group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or distillation .

Análisis De Reacciones Químicas

Nitrosation Reactions

NDCHA forms via nitrosation of dicyclohexylamine under acidic conditions. This reaction employs sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to generate nitrous acid (HNO₂), which facilitates nitroso group transfer .

Key Conditions :

- Temperature : 0–25°C

- Solvent : Dichloromethane or aqueous acidic media

- Yield : >80% (optimized protocols)

This method aligns with general nitrosamine syntheses, where secondary amines react with nitrosating agents (e.g., NO⁺) .

Reactions with Organolithium Reagents

NDCHA reacts with organolithium compounds (RLi) to form hydrazones or trialkyl hydrazines, depending on reaction parameters :

| Reagent | Conditions | Main Product | Side Products |

|---|---|---|---|

| n-BuLi | 0°C, THF, 1 hr | Trialkyl hydrazine (R₃N–N(O)R) | N,N-Dicyclohexylamine, β-ketonitrosamine |

| MeLi | RT, Et₂O, 2 hr | Hydrazone (R₂C=N–N(O)R) | Cyclohexylidene derivatives |

Mechanistic Insights :

- Initial nucleophilic attack at the nitroso nitrogen forms an intermediate oxy-hydrazine .

- Competing pathways include elimination (yielding hydrazones) or further alkylation (yielding trialkyl hydrazines) .

- Kinetic studies reveal reaction rate slowdowns due to equilibrium between intermediates .

Photolytic Decomposition

UV irradiation induces N–N bond cleavage in NDCHA, generating radical species :

Primary Pathway :

Secondary Reactions :

- Radical recombination forms β-ketonitrosamines .

- Oxygen presence accelerates oxidation to nitramines (e.g., N-nitrodicyclohexylamine) .

Oxidation :

- Reagents : KMnO₄, H₂O₂, or O₂ .

- Products : Nitramines (R₂N–NO₂) or carbonyl derivatives via C–H activation.

Reduction :

Substitution Reactions

Electrophilic substitution occurs at α-carbon positions under strong acidic or oxidative conditions :

Example :

Electrochemical Behavior

Controlled potential electrolysis in acetonitrile yields nitramine as the major product .

Conditions :

- Electrode : Glassy carbon

- Potential : +1.2 V vs. Ag/Ag⁺

- Oxygen Requirement : Essential for nitramine formation.

Mechanistic Studies and Kinetics

- Rate Law : Second-order kinetics observed in reactions with n-BuLi (0°C, THF) .

- Equilibrium Effects : Hydrazone re-formation occurs at high [RLi], suggesting reversible steps .

- Isolation of Intermediates : Lithium dialkylamides identified as key intermediates .

Analytical Detection Methods

Stir bar sorptive extraction (SBSE) coupled with HPLC-DAD enables NDCHA quantification in environmental samples :

| Parameter | Value |

|---|---|

| LOD | 0.1 ng/L |

| Linearity (R²) | >0.999 |

| Recovery | 92–105% (water matrices) |

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

- NDCHA serves as a reagent in organic synthesis, particularly in the formation of nitrosamines. It is synthesized through the reaction of dicyclohexylamine with nitrous acid, a common method for producing various nitrosamines.

Analytical Chemistry

- In analytical chemistry, NDCHA is utilized as a standard for the detection and quantification of nitrosamines in various matrices. Its properties allow researchers to assess the presence of similar compounds in environmental samples and industrial products.

Biological Applications

Genotoxicity Studies

- NDCHA has been extensively studied for its genotoxic effects. Research indicates that it can induce DNA damage and mutations in mammalian cells. The compound has shown mixed results in mutagenicity assays such as the Ames test and cytokinesis-block micronucleus assay, suggesting its potential as a mutagenic agent .

Anti-Androgenic Activity

- The compound exhibits anti-androgenic properties by competitively binding to androgen receptors (AR), inhibiting the action of potent androgens like dihydrotestosterone (DHT). This property makes NDCHA valuable for studies related to hormone regulation and endocrine disruption.

Potential Therapeutic Uses

- Ongoing research is investigating NDCHA's potential therapeutic applications, particularly in hormone-related conditions such as prostate cancer. Its ability to modulate androgen activity could lead to new treatment strategies.

Environmental Applications

Environmental Mutagen Studies

- NDCHA is also studied as an environmental mutagen due to its formation under specific conditions involving dicyclohexylamine and nitrite. Understanding its environmental impact helps assess risks associated with exposure to nitrosamines .

Model Compound for Nitrosamine Research

- As a model compound, NDCHA aids researchers in understanding the formation pathways and biological effects of nitrosamines, which are known carcinogens present in various environments, including food products and industrial settings.

Industrial Applications

Use in Rubber and Plastics

- In the industrial sector, NDCHA is employed as an anti-corrosion agent in the production of rubber and plastic goods. Its chemical properties help enhance the durability and longevity of these materials.

Case Studies

Mecanismo De Acción

N-Nitrosodicyclohexylamine exerts its effects by competitively binding to androgen receptors, thereby inhibiting the binding of natural androgens such as 5α-dihydrotestosterone. This leads to a decrease in androgen receptor protein levels and downregulation of androgen-responsive genes. The compound’s anti-androgenic activity is similar to that of synthetic anti-androgens like flutamide .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Nitrosamines

Structural and Physicochemical Properties

Nitrosamines share the N-nitroso group (-N-N=O), but their toxicity and reactivity depend on substituent groups. Below is a structural and physicochemical comparison of NDCHA with key analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |

|---|---|---|---|---|---|

| N-Nitrosodicyclohexylamine | 947-92-2 | C₁₂H₂₂N₂O | 210.32 | Solid | Two cyclohexyl groups attached to N-nitroso |

| N-Nitrosodimethylamine | 62-75-9 | C₂H₆N₂O | 74.08 | Yellow oily liquid | Two methyl groups attached to N-nitroso |

| N-Nitrosodiethylamine | 55-18-5 | C₄H₁₀N₂O | 102.14 | Clear liquid | Two ethyl groups attached to N-nitroso |

| N-Nitrosodiphenylamine | 86-30-6 | C₁₂H₁₀N₂O | 198.22 | Yellow crystals | Two phenyl groups attached to N-nitroso |

| N-Nitrosomorpholine | 59-89-2 | C₄H₈N₂O₂ | 116.12 | Liquid | Morpholine ring with N-nitroso group |

Key Observations :

- Cyclohexyl substituents in NDCHA confer higher molecular weight and hydrophobicity compared to smaller alkyl or aryl groups in analogs like N-nitrosodimethylamine (NDMA) or N-nitrosodiphenylamine (NDPhA). This structural feature may influence environmental persistence and bioaccumulation .

- Unlike NDMA (liquid) and NDPhA (crystalline), NDCHA is a solid , affecting its handling and environmental dispersal .

Genotoxicity and Carcinogenicity

Below is a comparative analysis of genotoxic and carcinogenic endpoints:

Key Findings :

- NDCHA shows equivocal tumorigenicity in rodents, contrasting with the unequivocal carcinogenicity of NDMA and NDEA . Its negative Ames test result suggests it may act via non-genotoxic pathways (e.g., hormonal disruption) .

- NDMA and NDEA are direct mutagens due to smaller alkyl groups that form highly reactive electrophiles, whereas NDCHA’s bulky cyclohexyl groups may hinder DNA adduct formation .

Anti-Androgenic Activity

Mechanistic Insight :

- NDCHA’s cyclohexyl groups likely enhance hydrophobic interactions with the AR ligand-binding domain, enabling competitive inhibition of DHT . This property is absent in NDPhA and other analogs, which lack steric compatibility with the AR .

Environmental Persistence and Exposure

Nitrosamines vary in environmental mobility and detection frequency:

Implications :

- However, data gaps exist due to analytical challenges in detecting hydrophobic nitrosamines .

Actividad Biológica

N-Nitrosodicyclohexylamine (N-NO-DCHA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with N-NO-DCHA, including its genotoxic effects, mechanisms of action, and implications for human health.

This compound is synthesized through the nitrosation of dicyclohexylamine in the presence of nitrite. This process can occur under physiological conditions, leading to the formation of N-NO-DCHA in biological systems. The compound is classified as a potential carcinogen, with its biological activity closely linked to its ability to form DNA adducts and induce mutations.

Ames Test Results

In studies assessing the genotoxicity of N-NO-DCHA, the Ames test was employed to evaluate its mutagenic potential. The results indicated that N-NO-DCHA did not exhibit significant mutagenic effects in strains of Salmonella typhimurium (TA98, TA100, TA1535) at non-toxic concentrations. However, inconclusive results were obtained with strain TA104, where microcolony induction was observed at higher doses (≥250 µg/plate) .

Micronucleus Assay

Further investigation using the cytokinesis-block micronucleus assay demonstrated that N-NO-DCHA induced micronuclei in isolated human lymphocytes at concentrations ranging from 15 to 100 µg/ml. This effect was statistically significant compared to control groups, suggesting that while N-NO-DCHA may not be strongly mutagenic in all assays, it possesses weak genotoxic properties that warrant further investigation .

The biological activity of N-NO-DCHA is primarily mediated through its metabolic activation. Like other nitrosamines, N-NO-DCHA undergoes cytochrome P450-mediated metabolic activation, leading to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA. This interaction can result in the formation of DNA adducts, which are critical events in the initiation of carcinogenesis.

DNA Adduct Formation

Studies have shown that nitrosamines can form various types of DNA adducts upon metabolic activation. For instance, N-NO-DCHA may lead to the formation of O6-methylguanine and other alkylated bases within DNA, which can disrupt normal cellular processes and promote mutations .

Epidemiological Evidence

Epidemiological studies have suggested a potential link between exposure to nitrosamines and an increased risk of certain cancers. For example, dietary intake of nitroso compounds has been associated with gastric cancer risk in large cohort studies . Although specific data on N-NO-DCHA is limited, its structural similarity to other known carcinogenic nitrosamines raises concerns about its potential health impacts.

Case Study: Occupational Exposure

A case study involving workers exposed to nitrosamines highlighted increased incidences of respiratory and gastrointestinal cancers among those with high levels of exposure. While direct correlation with N-NO-DCHA was not established, the findings underscore the need for monitoring nitrosamine levels in occupational settings .

Research Findings on Chemoprevention

Research into chemopreventive strategies against nitrosamine-induced carcinogenesis has identified several agents that may inhibit the formation or activity of these compounds. Ascorbic acid and other nitrite scavengers have shown promise in reducing endogenous nitrosamine formation . These findings suggest potential avenues for mitigating the risks associated with exposure to compounds like N-NO-DCHA.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Nitrosamine derived from dicyclohexylamine |

| Genotoxicity | Weakly genotoxic; positive results in micronucleus assay |

| Ames Test Results | Negative in most strains; inconclusive for TA104 |

| Mechanism | Metabolically activated via cytochrome P450; forms DNA adducts |

| Epidemiological Links | Associated with increased cancer risk; further research needed |

| Potential Mitigation | Use of chemopreventive agents like ascorbic acid |

Q & A

Q. Basic: What analytical methods are recommended for detecting N-Nitrosodicyclohexylamine in biological samples?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for detecting this compound. These techniques are validated using certified reference standards (e.g., 100 μg/mL in methanol) to ensure precision and accuracy in quantification . Calibration curves should be established with internal standards to account for matrix effects in biological samples.

Q. Advanced: How can researchers resolve contradictions in reported toxicological data for this compound?

Answer:

Contradictions in toxicological data require systematic review methodologies, including:

- Multi-database searches : Use tailored query strings in PubMed, Toxline, and Toxcenter to retrieve studies spanning chronic toxicity, carcinogenicity, and mechanistic data .

- Grey literature inclusion : Incorporate unpublished reports, conference proceedings, and government technical documents to fill gaps in peer-reviewed data .

- Data harmonization : Apply meta-analysis frameworks (e.g., Cochrane Handbook guidelines) to assess study quality, experimental conditions, and confounding variables .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Containment : Use Class I, Type B biosafety hoods for handling and preparation to minimize aerosol exposure .

- PPE : Follow OSHA 29 CFR 1910.132 for chemical-resistant gloves, goggles, and lab coats. Conduct regular risk assessments to update protocols .

- Waste disposal : Adhere to federal and local regulations for hazardous waste, including neutralization by qualified personnel under fume hoods .

Q. Advanced: What methodologies optimize the synthesis of this compound derivatives for studying anti-androgenic activity?

Answer:

- Organolithium reactions : React this compound with organolithium reagents (e.g., n-BuLi) under controlled temperatures (0°C to room temperature) to synthesize hydrazones or trialkyl hydrazines. Monitor reaction kinetics and intermediates via NMR and GC-MS .

- Side-product analysis : Isolate and characterize minor byproducts (e.g., N,N-dicyclohexylamine) to refine reaction pathways and improve yield .

Q. Basic: Which databases are most effective for retrieving peer-reviewed studies on this compound?

Answer:

- PubMed : Use query strings combining CAS numbers (947-92-2), MeSH terms, and synonyms (e.g., "NDCHA") to filter studies by date and relevance .

- Toxline/Toxcenter : Apply chronic toxicity and neurotoxicity filters to identify mechanistic and in vivo studies .

- NIST Chemistry WebBook : Access physicochemical data (e.g., molecular weight, structure) for experimental validation .

Q. Advanced: How does this compound's interaction with androgen receptors influence prostate cancer research models?

Answer:

- Competitive binding assays : Use radiolabeled 5α-dihydrotestosterone (DHT) to quantify NDCHA's affinity for the androgen receptor (AR) .

- Protein-level analysis : Perform Western blotting to assess AR downregulation in prostate cancer cell lines (e.g., LNCaP) exposed to NDCHA .

- In vivo models : Evaluate anti-androgenic effects in xenograft models, correlating tumor growth inhibition with AR suppression .

Q. Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

- Molecular formula : C₁₂H₂₂N₂O (MW: 210.32 g/mol) .

- Solubility : Hydrophobic; dissolve in methanol or DMSO for in vitro studies. Use sonication for uniform dispersion in aqueous buffers .

- Stability : Degrades under prolonged storage; prepare fresh solutions and store at -20°C in amber vials to prevent photodegradation .

Q. Advanced: How can researchers assess the risk of this compound contamination in multi-component systems?

Answer:

- Source tracing : Use questionnaires for raw material suppliers to evaluate nitrosamine formation risks during synthesis or storage .

- Analytical screening : Implement LC-HRMS to detect trace contaminants in APIs or environmental samples, with a detection limit ≤ 0.03 ppm .

- Regulatory alignment : Cross-reference EMA and FDA guidelines for nitrosamine risk evaluation in complex matrices .

Notes

- Methodological focus : Emphasized experimental workflows, data reconciliation, and compliance over definitions or commercial aspects.

Propiedades

IUPAC Name |

N,N-dicyclohexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNKXLBEMEABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073128 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-92-2 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.